molecular formula C15H20ClN3O B12214285 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12214285
M. Wt: 293.79 g/mol
InChI Key: QQMUDLCMGKDTFN-UHFFFAOYSA-N
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Description

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopentyl group at the 1-position and an aminomethylphenol moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

2-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c19-15-8-4-1-5-12(15)9-16-13-10-17-18(11-13)14-6-2-3-7-14;/h1,4-5,8,10-11,14,16,19H,2-3,6-7,9H2;1H

InChI Key

QQMUDLCMGKDTFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.

    Attachment of the phenol group: This can be done through a Mannich reaction, where the pyrazole derivative is reacted with formaldehyde and phenol.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules

    Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol hydrochloride C₁₅H₂₀ClN₃O ~293.8 Cyclopentyl, aminomethylphenol Phenolic hydroxyl for hydrogen bonding; cyclopentyl enhances lipophilicity N/A
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride C₁₂H₁₄ClFN₄ 253.7 Fluorophenyl, cyclopentapyrazole Fluorine enhances bioavailability; fused cyclopentapyrazole core improves rigidity
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 Chlorophenoxy, pyrazole Chlorophenoxy group increases electrophilicity; potential agrochemical applications
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride C₁₅H₁₉ClFN₃O₂ 343.8 Fluorophenyl, dimethylpyrazole, ethyl ester Ester group improves membrane permeability; fluorophenyl aids in target binding
GR 127935 hydrochloride hydrate C₂₉H₃₁ClN₅O₃·xH₂O 534.05 (anhydrous) Methoxyphenyl, oxadiazole, piperazinyl Complex heterocyclic system; serotonin receptor antagonist applications

Functional Group Analysis

  • However, substituent variations influence biological activity. For example, the cyclopentyl group in the target compound increases lipophilicity compared to the fluorophenyl group in and the chlorophenoxy group in .
  • Hydrochloride Salt : Common across all analogs, enhancing aqueous solubility for in vitro assays.
  • Phenol vs. Fluorophenyl: The phenolic hydroxyl in the target compound offers hydrogen-bonding capability, whereas fluorophenyl groups (e.g., ) enhance electronegativity and membrane penetration.

Research Findings and Data

Stability and Reactivity

  • The phenol group in the target compound may oxidize under alkaline conditions, necessitating protective strategies during synthesis.

Biological Activity

2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16N4- HCl
  • Molecular Weight : 270.75 g/mol

The biological activity of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is primarily attributed to its interaction with various biological targets:

  • Histone Demethylase Inhibition : The compound has been shown to inhibit histone demethylases, which are crucial in regulating gene expression and are often implicated in cancer progression .
  • Antineoplastic Activity : Preclinical studies suggest that this compound exhibits significant antitumor properties, making it a candidate for cancer treatment .

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly in prostate and breast cancer models.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, inhibiting cell proliferation .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Histone Demethylase InhibitionSignificant inhibition observed
Antitumor ActivityInduces apoptosis in cancer cells
Cell Cycle ArrestArrests at G1 phase

Case Studies

Several studies have investigated the efficacy of 2-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride in clinical and preclinical settings:

  • Study on Prostate Cancer :
    • A study conducted on prostate cancer cell lines showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent antitumor effects.
  • Breast Cancer Model :
    • In a breast cancer xenograft model, administration of the compound led to significant tumor shrinkage compared to control groups, highlighting its potential as a therapeutic agent.

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